2-Naphthalenecarboxylic acid, 1,6-dimethoxy- 2-Naphthalenecarboxylic acid, 1,6-dimethoxy-
Brand Name: Vulcanchem
CAS No.: 728892-55-5
VCID: VC16810685
InChI: InChI=1S/C13H12O4/c1-16-9-4-6-10-8(7-9)3-5-11(13(14)15)12(10)17-2/h3-7H,1-2H3,(H,14,15)
SMILES:
Molecular Formula: C13H12O4
Molecular Weight: 232.23 g/mol

2-Naphthalenecarboxylic acid, 1,6-dimethoxy-

CAS No.: 728892-55-5

Cat. No.: VC16810685

Molecular Formula: C13H12O4

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

2-Naphthalenecarboxylic acid, 1,6-dimethoxy- - 728892-55-5

Specification

CAS No. 728892-55-5
Molecular Formula C13H12O4
Molecular Weight 232.23 g/mol
IUPAC Name 1,6-dimethoxynaphthalene-2-carboxylic acid
Standard InChI InChI=1S/C13H12O4/c1-16-9-4-6-10-8(7-9)3-5-11(13(14)15)12(10)17-2/h3-7H,1-2H3,(H,14,15)
Standard InChI Key PGEWIOIQVUBIQJ-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)C(=C(C=C2)C(=O)O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The IUPAC name of this compound is 1,6-dimethoxynaphthalene-2-carboxylic acid. Its canonical SMILES representation is COC1=CC2=C(C=C1)C(=C(C=C2)C(=O)O)OC, illustrating the methoxy substituents at positions 1 and 6 and the carboxylic acid group at position 2. The planar naphthalene core facilitates π-π stacking interactions, while the polar substituents enhance solubility in organic solvents.

Table 1: Key Structural and Physicochemical Data

PropertyValueSource
CAS Number728892-55-5
Molecular FormulaC₁₃H₁₂O₄
Molecular Weight232.23 g/mol
IUPAC Name1,6-dimethoxynaphthalene-2-carboxylic acid
Canonical SMILESCOC1=CC2=C(C=C1)C(=C(C=C2)C(=O)O)OC
XLogP32.1 (estimated)

Synthesis and Preparation

Table 2: Comparative Yields of Related Syntheses

PrecursorReaction ConditionsYieldSource
6,7-DimethoxynaphthaleneFriedel-Crafts acylation68%
1-MethoxynaphthaleneLithiation-carboxylation52%

Purification and Characterization

Crude products are typically purified via recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane). Purity is confirmed using HPLC (>95%) and melting point analysis .

Biological Activity and Mechanism

AhR Receptor Modulation

Structurally related 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) exhibits potent AhR agonist activity, inducing CYP1A1 and CYP1B1 expression in colonic cells at nanomolar concentrations . Computational docking suggests that the 2-carboxyl group and methoxy substituents in 1,6-dimethoxy-2-naphthalenecarboxylic acid may engage similar AhR binding pockets, though steric effects from the 1,6-methoxy orientation could alter affinity .

Protein Binding Interactions

Studies on 4-hydroxy-6,7-dimethoxy-1-phenyl-2-naphthoic acid (a positional isomer) demonstrate strong binding to human serum albumin (HSA) via hydrophobic interactions and hydrogen bonding, with binding constants (Kₐ) of ~10⁴ M⁻¹ . This suggests that the 1,6-dimethoxy derivative may also exhibit significant plasma protein binding, influencing its pharmacokinetic profile.

Table 3: Binding Parameters for Analogous Compounds

CompoundKₐ (M⁻¹)Binding SiteSource
4-Hydroxy-6,7-dimethoxy-...2.1 × 10⁴Site I (subdomain IIA)
1,4-DHNA5.8 × 10⁶AhR ligand-binding domain

Pharmacological Applications

Enzyme Inhibition

N-Arylalkanyl 2-naphthamides derived from 6,7-dimethoxy-2-naphthoic acid inhibit xanthine oxidase (IC₅₀ = 12.5–13.6 μM), comparable to allopurinol . Structural similarities suggest that 1,6-dimethoxy-2-naphthalenecarboxylic acid could serve as a precursor for novel uric acid-lowering agents.

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